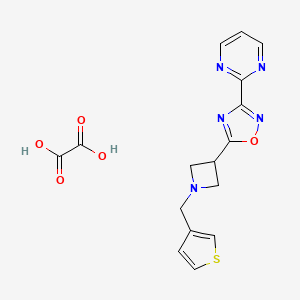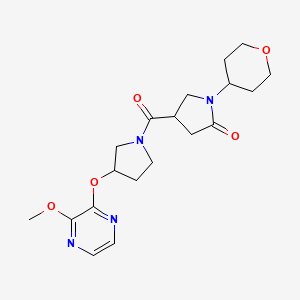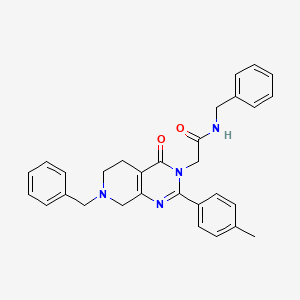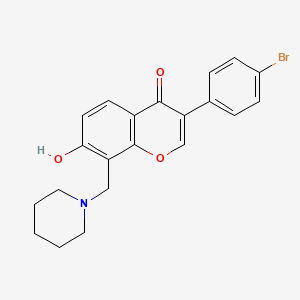![molecular formula C16H11ClFNOS B2838232 3-chloro-N-[(4-fluorophenyl)methyl]-1-benzothiophene-2-carboxamide CAS No. 162091-01-2](/img/structure/B2838232.png)
3-chloro-N-[(4-fluorophenyl)methyl]-1-benzothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-chloro-N-[(4-fluorophenyl)methyl]-1-benzothiophene-2-carboxamide” is a complex organic molecule that contains a benzothiophene ring (a type of heterocyclic compound), a carboxamide group, and halogen substituents (chlorine and fluorine). It’s likely to be part of a larger class of compounds known as benzothiophenes, which are often used in medicinal chemistry due to their wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzothiophene ring, for example, would contribute to the compound’s aromaticity, while the halogen substituents could affect its reactivity and polarity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The presence of the benzothiophene ring, the carboxamide group, and the halogen substituents could all influence how the compound reacts with other substances .Scientific Research Applications
Synthesis and Spectroscopic Properties
A study by Thirunarayanan and Sekar (2013) reported the solvent-free synthesis of (E)-2-(substituted benzylideneamino)-N-(3-chloro-4-fluorophenyl)-hexahydro-2H-cyclopenta[b]thiophene-3-carboxamide derivatives, highlighting the process's efficiency and the impact of substituents on the compounds' spectral data. This research underscores the versatility and adaptability of these compounds in chemical synthesis under environmentally friendly conditions (Thirunarayanan & Sekar, 2013).
Antipathogenic Activity
Limban, Marutescu, and Chifiriuc (2011) demonstrated the antipathogenic potential of acylthioureas, a category to which the specified compound is closely related. Their research found significant anti-microbial and antibiofilm properties against strains like Pseudomonas aeruginosa and Staphylococcus aureus, suggesting a promising avenue for developing new antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011).
Biological Activities
The antibacterial and antifungal activities of thiophene-3-carboxamide derivatives, which share a structural motif with the chemical , were investigated by Vasu, Nirmala, Chopra, Mohan, and Saravanan (2005). These compounds exhibited significant biological activities, emphasizing the potential of such derivatives in medicinal chemistry for developing new therapeutic agents (Vasu et al., 2005).
Antimicrobial and Anti-inflammatory Activities
Another study by Deka et al. (2012) focused on synthesizing and evaluating the in-vitro anti-inflammatory activity of thiophene derivatives, including those with a structure similar to the compound of interest. The findings indicated significant anti-inflammatory activity for some derivatives, providing insights into the therapeutic potential of such compounds in treating inflammation-related conditions (Deka et al., 2012).
Safety and Hazards
Future Directions
The future research directions for this compound could involve exploring its potential uses in various fields, such as medicinal chemistry, materials science, or environmental science. Further studies could also focus on optimizing its synthesis, characterizing its properties, and investigating its mechanism of action .
Mechanism of Action
Target of Action
It’s worth noting that many bioactive aromatic compounds, including those with similar structures, have been found to bind with high affinity to multiple receptors .
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Similar compounds have been found to influence a broad range of biochemical pathways, leading to diverse biological activities .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, suggesting that this compound may also have diverse molecular and cellular effects .
Properties
IUPAC Name |
3-chloro-N-[(4-fluorophenyl)methyl]-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClFNOS/c17-14-12-3-1-2-4-13(12)21-15(14)16(20)19-9-10-5-7-11(18)8-6-10/h1-8H,9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPQBAICVVAGZOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NCC3=CC=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClFNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-chlorophenyl)azetidine-3-carboxamide](/img/structure/B2838150.png)
![Methyl 1-((3,4-difluorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2838151.png)
![Ethyl 4-[[1-(furan-2-carbonylamino)-2-(4-methylphenyl)-2-oxoethyl]amino]benzoate](/img/structure/B2838152.png)
![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(2-fluorophenoxy)acetamide](/img/structure/B2838153.png)
![7-Methyl-4-oxo-2-phenylamino-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2838154.png)


![4-(N,N-diallylsulfamoyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2838159.png)
![3-(4-chlorophenyl)-5-methyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2838161.png)
![2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(4-chlorophenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2838162.png)



![7-[(cyclopropylmethyl)amino]-2-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2838172.png)
